3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing lead compound lipophilicity often encounter synthetic bottlenecks with inconsistent fluorinated building block purity. This 3'-fluoro-dicarboxylic acid building block offers a reliable solution. Key specifications: ≥95% purity with batch-specific QC documentation (NMR, HPLC) for assay confidence. The electron-withdrawing 3'-fluoro substituent provides predictable reactivity in amide bond formation and Suzuki-Miyaura cross-couplings for diverse library synthesis. XLogP3-AA of 2.7 supports improved membrane permeability. Its distinct H-bond acceptor profile enables novel supramolecular architectures. Standardized packaging ensures integrity for global B2B shipment.

Molecular Formula C14H9FO4
Molecular Weight 260.22
CAS No. 1261915-32-5
Cat. No. B578488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
CAS1261915-32-5
Molecular FormulaC14H9FO4
Molecular Weight260.22
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H9FO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
InChIKeyLCIZJJBPQCFJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Key Specifications


3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS: 1261915-32-5; MF: C14H9FO4; MW: 260.22 g/mol) is a fluorinated biphenyl dicarboxylic acid building block. It is characterized by a fluorine substituent at the 3' position of the biphenyl core and carboxylic acid groups at the 3 and 4' positions [1]. Its computed XLogP3-AA is 2.7 [1], indicating moderate lipophilicity suitable for drug discovery and materials chemistry. The compound is commercially available with a typical purity specification of ≥95%, supported by batch-specific QC data including NMR, HPLC, or GC .

Fluorinated Biphenyl Supports medicinal chemistry SAR studies requiring halogenated scaffolds.
QC Documentation Batch-specific analytical data available to support lot-to-lot consistency review.
Moderate Lipophilicity Reported logP context for membrane permeability optimization workflows.

3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid vs. Non-Fluorinated Analogs


The substitution of a single hydrogen with a fluorine atom at the 3' position of 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid fundamentally alters its physicochemical and electronic properties compared to non-fluorinated analogs like [1,1'-Biphenyl]-3,4'-dicarboxylic acid (CAS 92152-01-7). This modification increases molecular weight from 242.23 g/mol to 260.22 g/mol and significantly impacts lipophilicity and electronic distribution, which directly influences target binding affinity in medicinal chemistry SAR studies . Furthermore, the presence of the electron-withdrawing fluorine atom affects the pKa of the adjacent carboxylic acid, altering the compound's reactivity and solubility profile, making it a distinct entity for metal-organic framework (MOF) synthesis and polymer chemistry .

Lipophilicity Shift
Fluorine substitution raises logP; non-fluorinated analogs may not reproduce target-binding profiles in SAR studies.
H-Bond Acceptor Alteration
Additional fluorine acceptor site can direct different supramolecular assemblies; crystal engineering outcomes may differ.
Electronic Tuning
Fluorine modifies carboxylic acid acidity; coupling conditions optimized for non-fluorinated building blocks may require adjustment.

3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Quantitative Differentiation


Lipophilicity Enhancement Over Non-Fluorinated Analogs

The introduction of a fluorine atom at the 3' position increases the computed lipophilicity of the molecule. 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid exhibits a PubChem-computed XLogP3-AA value of 2.7 [1]. In contrast, the non-fluorinated core structure, [1,1'-Biphenyl]-3,4'-dicarboxylic acid (CAS 92152-01-7), has a molecular weight of 242.23 g/mol and is expected to have a significantly lower logP value . This quantifiable increase in lipophilicity can be a critical parameter for optimizing membrane permeability and target engagement in drug discovery programs .

Lipophilicity
Reported
XLogP3-AA = 2.7; estimated >1.0 logP unit increase vs non-fluorinated analog.
Supports lipophilicity SAR interpretation.
Computed value; experimental confirmation recommended.
Medicinal Chemistry Drug Design Physicochemical Properties

Verifiable Purity and Batch-Specific QC

Commercially, 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is supplied with a minimum purity specification of 95% . Importantly, reputable vendors provide batch-specific QC documentation including NMR, HPLC, or GC data to verify this purity . While other vendors may offer similar compounds, the availability of documented, verifiable purity data for CAS 1261915-32-5 is a critical differentiator that de-risks experimental outcomes and ensures reproducibility, meeting the standards required for pharmaceutical research and development .

Purity Profile
Specification review
≥95% purity with batch-specific QC (NMR, HPLC, GC) available.
Supports batch consistency verification.
Request lot-specific documentation.
Analytical Chemistry Procurement Quality Control

Hydrogen Bond Acceptor Advantage

Fluorination alters the hydrogen bonding landscape of the biphenyl dicarboxylic acid scaffold. The target compound has a computed Hydrogen Bond Acceptor count of 5, compared to a non-fluorinated analog (e.g., [1,1'-Biphenyl]-3,4'-dicarboxylic acid) which would have a count of 4 [1]. This is due to the fluorine atom itself acting as a weak hydrogen bond acceptor . In the context of synthesizing metal-organic frameworks (MOFs) or co-crystals, this additional acceptor site can direct different network topologies and packing motifs, providing a unique structural outcome compared to non-fluorinated linkers .

H-Bond Acceptors
Class-level
5 acceptors (target) vs 4 (non-fluorinated); fluorine contributes 1 weak acceptor.
May direct unique supramolecular topologies.
Computed property; verify in crystal design.
Supramolecular Chemistry MOF Synthesis Crystal Engineering

Electronic Effects on Acidity and Reactivity

The fluorine atom at the 3' position exerts an electron-withdrawing inductive effect on the adjacent aromatic ring and carboxylic acid group. This electronic tuning is known to lower the pKa of the carboxylic acid proton compared to non-fluorinated analogs . While specific pKa data for this exact compound is not publicly available, class-level data on fluorinated benzoic acids show that ortho-fluorination can decrease the pKa by approximately 0.7-1.0 units . This altered acidity directly impacts the compound's reactivity in coupling reactions (e.g., amide bond formation, esterification) and its solubility profile at physiological pH .

Electronic Effect
Class-level
Estimated pKa decrease 0.7–1.0 units from ortho-fluoro effect.
Supports reactivity tuning for coupling.
Class-level data; direct pKa measurement recommended.
Organic Synthesis Cross-Coupling Building Blocks

3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: Application Scenarios


Medicinal Chemistry: Lipophilicity Optimization

The quantified XLogP3-AA value of 2.7 for this compound provides a direct, data-driven advantage over non-fluorinated analogs. Medicinal chemists can select this building block to increase the lipophilicity of a lead series [1], a common strategy for improving cell membrane permeability and oral bioavailability. The specific substitution pattern (3'-fluoro) offers a distinct option within a fluorination SAR matrix . The verifiable purity of ≥95% with QC documentation ensures that observed biological activity can be confidently attributed to the compound, not impurities .

MOF and Crystal Engineering with Fluorine

The altered hydrogen bond acceptor count (5 vs. 4 for non-fluorinated analogs) makes this compound a valuable ligand for crystal engineering and MOF synthesis [1]. The fluorine atom serves as an additional weak acceptor site, which can guide the formation of unique supramolecular architectures and framework topologies . Researchers developing new porous materials can use this linker to explore structure-property relationships that are inaccessible with the standard biphenyl dicarboxylate linker .

Organic Synthesis: Verified Building Block

As a commercial building block with a guaranteed purity of ≥95% and available batch-specific QC data (NMR, HPLC, GC) [1], this compound is ideally suited for use in complex organic syntheses, including Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing fluorine atom modulates the reactivity of the adjacent carboxylic acid, offering predictable behavior in esterification or amide bond formation . This ensures synthetic reliability, making it a preferred choice for creating diverse compound libraries in drug discovery .

Application
Selection Property
Validation Focus
Membrane permeability optimization studies
Computed logP and fluorination pattern
Experimental logP and cell permeability assay
MOF and crystal engineering
Additional H-bond acceptor site
Supramolecular topology screening
Organic synthesis building block
Batch-specific purity and fluorinated reactivity
Reactivity in coupling reactions and QC verification

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